The HYA Protocol: Discovery, Synthesis, and Therapeutic Characterization of 10-Hydroxy-cis-12-Octadecenoic Acid
The HYA Protocol: Discovery, Synthesis, and Therapeutic Characterization of 10-Hydroxy-cis-12-Octadecenoic Acid
Executive Summary
The transition from studying "probiotics" to "postbiotics" has unveiled a new class of bioactive lipid mediators. Among these, 10-hydroxy-cis-12-octadecenoic acid (HYA) stands out as a critical gut microbial metabolite derived from dietary linoleic acid.[1][2][3] Unlike short-chain fatty acids (SCFAs) which are fermentation products of fiber, HYA is a long-chain fatty acid metabolite produced by specific Lactobacillus strains via a saturation metabolism pathway.
This guide provides a technical deep-dive into the discovery, enzymatic biosynthesis, chemical characterization, and therapeutic mechanisms of HYA. It is designed to serve as a foundational reference for labs aiming to synthesize HYA or investigate its efficacy in metabolic and inflammatory disease models.
Part 1: Discovery and Biosynthesis[4]
The Discovery Context
Historically, the biohydrogenation of polyunsaturated fatty acids (PUFAs) was attributed primarily to rumen bacteria. However, pioneering work by Kishino, Ogawa, and colleagues at Kyoto University revealed that gut commensals, specifically Lactobacillus plantarum, possess a unique enzymatic machinery to metabolize linoleic acid (LA) into bioactive hydroxy-fatty acids.
HYA was identified not merely as a detoxification byproduct, but as a functional "postbiotic" that modulates host host physiology. It is the first intermediate in the conversion of linoleic acid to Conjugated Linoleic Acid (CLA).[4]
The Enzymatic Machinery
The production of HYA is catalyzed by linoleate hydratase (CLA-HY) , also known as 10-LHT (10-linoleic acid hydratase). This enzyme is FAD-dependent and performs a region-specific hydration at the
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Substrate: Linoleic Acid (C18:2 cis-9, cis-12)
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Enzyme: Linoleate Hydratase (CLA-HY / EC 4.2.1.53)
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Reaction: Hydration of the cis-9 double bond.
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Product: 10-hydroxy-cis-12-octadecenoic acid (HYA).[1][2][3][5][4][6]
Biosynthetic Pathway Diagram
The following diagram illustrates the conversion of Linoleic Acid to HYA and its subsequent metabolites (KetoA, CLA) within the gut lumen.
Figure 1: The enzymatic saturation metabolism of linoleic acid in Lactobacillus plantarum.
Part 2: Chemical Characterization & Analysis
Accurate identification of HYA is critical, as it can be easily confused with other hydroxy-fatty acid isomers (e.g., 9-HODE or 13-HODE) which are products of mammalian lipoxygenases or auto-oxidation.
Physicochemical Properties
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Molecular Formula: C₁₈H₃₄O₃[7]
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Molecular Weight: 298.46 g/mol
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Chirality: The enzymatic product is specifically 10(S)-hydroxy-cis-12-octadecenoic acid , although racemic mixtures are often used in initial screenings.
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Solubility: Soluble in ethanol, DMSO, and methanol. Poorly soluble in water.
Analytical Protocol (LC-MS/MS)
To quantify HYA in biological samples (feces, serum, tissue), use the following validated parameters.
| Parameter | Setting / Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 297.2 [M-H]⁻ |
| Product Ion (Q3) | m/z 183.1 (Characteristic cleavage alpha to hydroxyl group) |
| Column | C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18) |
| Mobile Phase A | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) |
| Retention Time | Distinct from 10-oxo (KetoA) and non-hydroxy precursors. |
Expert Insight: When analyzing chiral purity, a chiral column (e.g., Chiralcel OD-RH) is required. The biological activity often resides in the specific enantiomer produced by the bacteria, so relying solely on non-chiral chromatography may mask inactive isomers in synthetic batches.
Part 3: Physiological Mechanisms
HYA acts as a signaling molecule that bridges the gut microbiome and host metabolism. Its effects are mediated primarily through G-Protein Coupled Receptors (GPCRs).
Gut Barrier Integrity (The GPR40 Axis)
HYA protects against intestinal permeability (leaky gut) induced by inflammatory cytokines (TNF-α/IFN-γ).[3]
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Receptor: GPR40 (FFAR1).
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Pathway: HYA binds GPR40 on epithelial cells
Phosphorylation of MEK Activation of ERK Downregulation of TNFR2 expression. -
Outcome: Prevention of Tight Junction (ZO-1, Occludin) disassembly.
Metabolic Regulation (GLP-1 & AMPK)
HYA exhibits anti-diabetic and anti-obesity effects.
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Incretin Secretion: Stimulates GLP-1 secretion from intestinal L-cells via GPR40 and GPR120 (FFAR4) .
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Adipocyte Modulation: Suppresses adipocyte hypertrophy.[9] It activates AMPK (AMP-activated protein kinase), leading to reduced lipogenesis (decreased FAS, ACC1) and increased fatty acid oxidation (increased CPT1A).[9]
Mechanism of Action Diagram
Figure 2: Signal transduction pathways activated by HYA in epithelial cells, L-cells, and adipocytes.
Part 4: Experimental Protocols
Microbial Production & Isolation
This protocol describes the generation of HYA using whole-cell biocatalysis, which is often more efficient than cell-free enzymatic reactions for scale-up.
Materials:
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Lactobacillus plantarum (strain AKU 1009a or similar high-activity strain).
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Substrate: Linoleic Acid (99% purity).
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Reaction Buffer: 0.1 M Phosphate buffer (pH 6.5).
Workflow:
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Culturing: Grow L. plantarum in MRS broth at 37°C for 24h (anaerobic conditions preferred).
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Induction: The enzyme is constitutive but activity peaks in stationary phase.
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Reaction:
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Harvest cells by centrifugation (5,000 x g, 10 min).
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Resuspend cells in Phosphate buffer containing 10 mg/mL Linoleic Acid .
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Incubate at 37°C with gentle shaking (120 rpm) for 12–24 hours.
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Note: High substrate concentration may inhibit the enzyme; adding BSA (1%) can improve solubility and conversion rates.
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-
Extraction:
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Acidify reaction mixture to pH 2.0 with HCl.
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Extract 2x with equal volume of Ethyl Acetate or Diethyl Ether.
-
Evaporate solvent under nitrogen stream.
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-
Purification:
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Dissolve residue in Hexane.
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Apply to Silica Gel 60 column or Sep-Pak Vac Silica .
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Elute stepwise: 100% Hexane
90:10 Hexane:Ether (removes LA) 60:40 Hexane:Ether (elutes HYA).
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In Vitro Activity Assay (Barrier Function)
To validate the biological activity of your isolated HYA:
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Cell Line: Caco-2 cells (differentiated monolayers, 14-21 days post-confluence).
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Treatment: Pre-treat cells with HYA (10–50 µM) for 24 hours.
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Challenge: Add inflammatory cytokines (TNF-α 10 ng/mL + IFN-γ 10 ng/mL).
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Readout: Measure Transepithelial Electrical Resistance (TEER) at 0, 12, and 24 hours.
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Success Criteria: HYA treatment should significantly attenuate the drop in TEER compared to vehicle control.
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Part 5: Therapeutic Implications[11]
The characterization of HYA represents a paradigm shift in drug development, moving from "live bugs" (probiotics) to "active molecules" (postbiotics).
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Metabolic Dysfunction-Associated Steatohepatitis (MASH): HYA's ability to activate AMPK and reduce lipogenesis makes it a prime candidate for non-alcoholic fatty liver disease therapeutics.
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Inflammatory Bowel Disease (IBD): By targeting the GPR40-TNFR2 axis, HYA offers a non-steroidal mechanism to restore mucosal healing.
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GLP-1 Agonism: As a natural secretagogue of GLP-1, HYA (or stable analogs) could serve as an oral adjuvant to DPP-4 inhibitors or GLP-1 receptor agonists in Type 2 Diabetes management.
References
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Kishino, S., et al. (2013).[10] Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition.[2] Proceedings of the National Academy of Sciences, 110(44), 17808-17813.[2] Link
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Miyamoto, J., et al. (2015).[1][6] A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[1][3] Journal of Biological Chemistry, 290(5), 2902-2918.[1] Link
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Miyamoto, J., et al. (2019).[10] Gut microbiota confers host resistance to obesity by metabolizing dietary polyunsaturated fatty acids.[2] Nature Communications, 10, 4007.[2][10] Link
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Nanthirudjanar, T., et al. (2015). 10-Hydroxy-cis-12-octadecenoic acid, a gut microbial metabolite of linoleic acid, enhances the expression of genes involved in fatty acid oxidation in Caco-2 cells. Bioscience, Biotechnology, and Biochemistry, 79(11), 1869-1875. Link
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Takeuchi, M., et al. (2015). Characterization of the linoleic acid Δ9 hydratase catalyzing the first step of polyunsaturated fatty acid saturation metabolism in Lactobacillus plantarum AKU 1009a. Journal of Bioscience and Bioengineering, 119(6), 636-641.[2] Link
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Bahman, A., et al. (2021). A Gut Microbial Metabolite HYA Ameliorates Adipocyte Hypertrophy by Activating AMP-Activated Protein Kinase. Molecules, 26(24), 7622. Link
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